4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid
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Overview
Description
4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid is a complex organic compound with the molecular formula C22H17N3O2 and a molecular weight of 355.39 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been known to exhibit a diverse range of biological properties . They have been associated with various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
Mode of Action
The reactivity of the 2-methyl group in substituted 4(3h)-quinazolinone, a class to which this compound belongs, is known . It can undergo condensation with aldehydes to give corresponding 2-styryl derivatives .
Biochemical Pathways
Quinazolinone derivatives are known to interact with various biochemical pathways due to their diverse biological properties .
Pharmacokinetics
The molecular weight of the compound is 355.39 , which could influence its pharmacokinetic properties.
Result of Action
Quinazolinone derivatives have been associated with various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
Action Environment
The chemical structure of the compound, including the presence of the methyl group and the phenyl group, could potentially influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid typically involves the reaction of 6-methyl-4-phenylquinazoline-2-amine with 4-carboxybenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups and oxidation states depending on the reaction conditions .
Scientific Research Applications
4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid
- This compound derivatives
- Other quinazoline derivatives
Uniqueness
This compound is unique due to its specific structure, which combines a quinazoline moiety with a benzoic acid group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-14-7-12-19-18(13-14)20(15-5-3-2-4-6-15)25-22(24-19)23-17-10-8-16(9-11-17)21(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBZKPHCRYJHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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